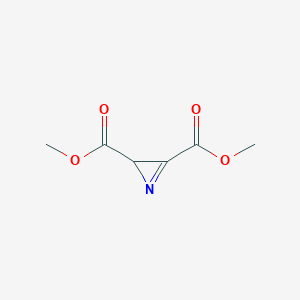

dimethyl 2H-azirine-2,3-dicarboxylate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

16504-44-2 |

|---|---|

Formule moléculaire |

C6H7NO4 |

Poids moléculaire |

157.12 g/mol |

Nom IUPAC |

dimethyl 2H-azirine-2,3-dicarboxylate |

InChI |

InChI=1S/C6H7NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3H,1-2H3 |

Clé InChI |

DUBXSWJSUSKMJU-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1C(=N1)C(=O)OC |

Origine du produit |

United States |

Synthetic Methodologies for Dimethyl 2h Azirine 2,3 Dicarboxylate and Analogues

Isomerization-Based Approaches

Isomerization of more stable five-membered heterocyclic rings, such as isoxazoles, presents a powerful and common pathway to the strained 2H-azirine system.

The rearrangement of isoxazoles into 2H-azirines can be effectively promoted by various metal catalysts. This transformation is a key method for producing 2H-azirine-2-carboxylic acid derivatives. nih.gov

A robust method for synthesizing derivatives of 2H-azirine-2,2-dicarboxylic acid involves the iron(II) chloride-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. nih.govbeilstein-journals.org This reaction proceeds at room temperature to generate highly reactive 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides as intermediates. beilstein-journals.org

Table 1: FeCl₂-Catalyzed Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylate Derivatives

| Starting Material | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | Methanol (B129727) | Methyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76-99% | nih.gov |

| 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | Ethanol (B145695) | Ethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76-99% | nih.gov |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Primary/Secondary Amines | 3-Aryl-2H-azirine-2,2-dicarboxamides | 53-84% | nih.gov |

Yields are reported for the two-step, one-pot sequence from the isoxazole (B147169).

Rhodium(II) carboxylates, particularly dirhodium(II) tetrapivalate (Rh₂(Piv)₄), are highly effective catalysts for the isomerization of isoxazoles. organic-chemistry.org This catalyst has been successfully used in the synthesis of 2-halo-2H-azirine-2-carboxylic acid esters and amides from 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org

Notably, this catalytic system has been applied to the synthesis of a close analogue of the target compound. The Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate was reported to yield dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. nih.govbeilstein-journals.org This specific transformation highlights the utility of rhodium catalysis in accessing 2H-azirine-2,2-dicarboxylate systems, although the synthesis is linear and dependent on the specific isoxazole precursor. nih.gov

Table 2: Rh₂(Piv)₄-Catalyzed Isomerization

| Starting Material | Catalyst | Product | Reference |

|---|---|---|---|

| Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate | Rh₂(Piv)₄ | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | nih.govbeilstein-journals.org |

Rearrangement of Vinyl Azides

The decomposition of vinyl azides, either by heat or light, is a classical and fundamental route to the 2H-azirine ring system. nih.gov This reaction proceeds through the loss of dinitrogen gas (N₂) to form a transient vinyl nitrene, which then cyclizes to the azirine.

The thermal decomposition of vinyl azides is a well-established method for the preparation of 2H-azirines. nih.gov In this process, heating a vinyl azide (B81097) leads to the extrusion of nitrogen gas and the formation of a 2H-azirine. Applying this logic, the thermolysis of dimethyl azidomaleate would be a direct route to dimethyl 2H-azirine-2,3-dicarboxylate. The reaction involves the intramolecular cyclization of the intermediate nitrene that is formed upon nitrogen loss. While this is a recognized general pathway, specific conditions and yields for the transformation of dimethyl azidomaleate are not extensively detailed in recent literature, which has focused more on catalytic and photochemical methods.

The photolysis of vinyl azides provides an alternative, often milder, method for generating 2H-azirines. This approach uses light energy to induce the elimination of nitrogen. The resulting 2H-azirines can sometimes be isolated, or they can undergo further photochemical reactions, such as ring-opening to form nitrile ylides, which can be trapped by various reagents. The photochemical generation of 2H-azirines is a key step in various synthetic sequences.

Synthesis of Halogenated Dimethyl 2H-Azirine-2,3-dicarboxylates

The introduction of halogen atoms onto the 2H-azirine ring can provide valuable synthetic handles for further functionalization. A notable method for the synthesis of related halogenated 2H-azirine-2,2-dicarboxylic acid derivatives involves the iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. beilstein-journals.orgnih.govnih.gov This approach leads to the formation of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can be subsequently trapped with nucleophiles like alcohols to yield the corresponding diesters. beilstein-journals.orgnih.gov

The key step is the FeCl₂-catalyzed isomerization of the 3-aryl-5-chloroisoxazole-4-carbonyl chloride to the 3-aryl-2H-azirine-2,2-dicarbonyl dichloride. This intermediate is highly reactive and is typically generated and used in situ. Subsequent reaction with an alcohol, such as methanol or ethanol, furnishes the desired dialkyl 3-aryl-2H-azirine-2,2-dicarboxylate. beilstein-journals.orgnih.gov While this method provides access to 2,2-dicarboxylates, the synthesis of the corresponding 2,3-dicarboxylate isomers remains a synthetic challenge.

Table 1: Synthesis of Dialkyl 3-Aryl-2H-azirine-2,2-dicarboxylates beilstein-journals.orgnih.gov

| Aryl Group | Alcohol | Product | Yield |

| Phenyl | Methanol | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76-99% |

| Phenyl | Ethanol | Diethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76-99% |

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric routes to 2H-azirines is crucial for their application in the synthesis of chiral molecules.

Dehydrohalogenation of Substituted Aziridines for Enantiopure 2H-Azirines

A significant advancement in the asymmetric synthesis of 2H-azirines involves the dehydrochlorination of enantiomerically enriched 2-chloroaziridine-2-carboxylates. nih.govnih.gov This method provides access to the first examples of enantiopure 2-substituted 2H-azirine-3-carboxylates. nih.govnih.gov

The synthesis begins with the asymmetric synthesis of 2-substituted aziridine-2-carboxylates. nih.gov Subsequent chlorination provides the key 2-chloroaziridine-2-carboxylate precursors. The crucial dehydrochlorination step is induced by a base, where the nitrogen anion facilitates the elimination of the chloride anion, leading to the formation of the 2H-azirine-3-carboxylate. nih.gov

This strategy has been successfully applied to generate enantiopure 2-substituted 2H-azirine-3-carboxylates, which are valuable intermediates in cycloaddition reactions for the synthesis of complex, enantiomerically pure bicyclic and tricyclic aziridines. nih.govnih.gov

Table 2: Asymmetric Synthesis of 2H-Azirine-3-carboxylates via Dehydrochlorination nih.gov

| Starting Material | Product | Key Features |

| Methyl 2-chloroaziridine-2-carboxylates | Enantiopure 2-substituted 2H-azirine-3-carboxylates | First asymmetric synthesis of this class of compounds. |

| (+)-9b (a 2-chloroaziridine-2-carboxylate) | (S)-13 (a 2H-azirine-3-carboxylate) | Provides strong evidence for the formation of the 2H-azirine as an intermediate. |

This methodology represents a significant step towards the controlled synthesis of chiral 2H-azirine building blocks for asymmetric synthesis.

Reactivity and Mechanistic Studies of Dimethyl 2h Azirine 2,3 Dicarboxylate

Fundamental Reactivity Patterns

The reactivity of dimethyl 2H-azirine-2,3-dicarboxylate and related 2H-azirines is fundamentally governed by two key electronic and structural features: the electrophilicity of the C=N bond and the substantial ring strain of the three-membered ring.

The carbon-nitrogen double bond (imine) within the 2H-azirine ring is inherently electrophilic. mdpi.com This electrophilicity is further enhanced by the presence of electron-withdrawing groups, such as the two carboxylate substituents in dimethyl 2H-azirine-2,3-dicarboxylate. This polarization of the C=N bond makes the carbon atom highly susceptible to attack by a wide range of nucleophiles. mdpi.comnih.gov The chemistry of these molecules is largely characterized by reactions involving nucleophilic addition across this π-bond. nih.gov As versatile and strained heterocycles, 2H-azirines serve as unique building blocks for synthesizing numerous other heterocyclic compounds through reactions like nucleophilic additions and ring-expansions. researchgate.net

The three-membered ring of a 2H-azirine is highly strained. The total ring strain for 2H-azirine-2-carboxylates has been calculated to be significant, in the range of 44.6 to 48 kcal/mol. chemrxiv.org This high degree of strain makes the molecule thermodynamically unstable and eager to undergo reactions that relieve this strain, typically through ring-opening or addition reactions. mdpi.comskbu.ac.in The combination of high ring strain and the electrophilic C=N bond activates the molecule for reactions with various nucleophiles, as these processes lead to the formation of a more stable, less strained aziridine (B145994) ring or ring-opened products. mdpi.comnih.gov

Nucleophilic Addition Reactions

The most characteristic reactions of dimethyl 2H-azirine-2,3-dicarboxylate involve the addition of nucleophiles to the electrophilic C=N bond. These additions can lead directly to stable aziridine products or proceed through transient intermediates to form other heterocyclic systems.

In many cases, the reaction of a 2H-azirine with a nucleophile results in the direct 1,2-addition across the C=N bond to form a saturated, three-membered aziridine ring. mdpi.com This transformation converts the sp²-hybridized carbon and nitrogen atoms of the imine to sp³-hybridized centers, effectively relieving the ring strain associated with the double bond in the small ring. This direct addition is a common pathway for a variety of nucleophiles and represents a key method for synthesizing substituted aziridines. mdpi.comlookchem.com For instance, the asymmetric nucleophilic addition of various reagents to 2H-azirines is a well-established strategy for accessing enantio-enriched aziridines, which are valuable chiral building blocks in organic synthesis. lookchem.comrsc.org

A broad range of heteroatomic nucleophiles react with 2H-azirines, typically resulting in the formation of stable aziridine adducts. mdpi.com Research on various 2H-azirine-carboxylates has demonstrated successful additions of alcohols, thiols, amines, and phosphites. mdpi.comrsc.org

The reaction outcomes can be summarized as follows:

Thiols and Alcohols: Thiols and certain alcohols like propargyl alcohol readily add to the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to yield the corresponding stable aziridines. rsc.org Similarly, the reaction of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides with methanol (B129727) or ethanol (B145695) produces the corresponding diesters in high yield. nih.govbeilstein-journals.org

Amines: Primary and secondary amines also add to the azirine C=N bond. mdpi.com However, in some cases, the initially formed aziridine adduct is unstable and undergoes subsequent ring-opening. For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with aliphatic amines can lead to ring-opened enamine products. rsc.org In other systems, stable 2H-azirine-2,2-dicarboxamides are formed in good yields. nih.govbeilstein-journals.org

Phosphites: Phosphites are also documented as effective nucleophiles that add to the azirine ring to form aziridines. mdpi.com

The table below summarizes typical reactions between 2H-azirine carboxylates and heteroatomic nucleophiles.

| Nucleophile | Azirine Substrate | Product Type | Yield | Reference |

| Methanol | 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76-99% | nih.govbeilstein-journals.org |

| Ethanol | 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | Diethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76-99% | nih.govbeilstein-journals.org |

| Benzylamine | 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | 3-Phenyl-2H-azirine-2,2-dicarboxamide | 53-84% | nih.govbeilstein-journals.org |

| Thiols | Methyl 2-aryl-2H-azirine-3-carboxylate | Aziridine | - | rsc.org |

| Propargyl alcohol | Methyl 2-aryl-2H-azirine-3-carboxylate | Aziridine | - | rsc.org |

Data table is interactive and can be sorted by column headers.

Carbon-based nucleophiles also feature in the reactivity profile of 2H-azirines. Grignard reagents and cyclic enols have been shown to add across the C=N bond, generally leading to the formation of aziridine derivatives. mdpi.com

An important reaction specific to the electron-deficient dimethyl 2H-azirine-2,3-dicarboxylate involves its interaction with electron-rich olefins like enamines (which share reactivity patterns with cyclic enols). Instead of forming a stable aziridine, the reaction proceeds through a more complex pathway involving cycloaddition at the C=N bond, followed by ring expansion of the transient intermediate and subsequent elimination of the amine moiety to afford highly substituted pyrrole-2,3-dicarboxylates.

The table below details the findings from the reaction of dimethyl 2H-azirine-2,3-dicarboxylate with specific enamines.

| Enamine Reactant | Reaction Conditions | Product | Yield | Reference |

| E-p-dimethylaminostyrene | Chloroform, 0 °C, 1 day | Dimethyl 5-phenylpyrrole-2,3-dicarboxylate | 50% | |

| E-a-morpholino-β-methylstyrene | Chloroform, 0 °C, 1 day | Dimethyl 4-methyl-5-phenylpyrrole-2,3-dicarboxylate | 35% |

Data table is interactive and can be sorted by column headers.

Halide Displacement Reactions with 2-Halo-2H-azirine-2,3-dicarboxylates

The presence of a halogen atom at the C-2 position of the azirine ring introduces a reactive site amenable to nucleophilic substitution. These halide displacement reactions provide a valuable pathway to novel 2-substituted-2H-azirine derivatives. The reactivity of 2-halo-2H-azirines has been explored with various nucleophiles, where the halide is displaced to form a new C-N or C-O bond. scispace.com

For instance, the reaction of 2-bromo-2H-azirine derivatives with potassium phthalimide (B116566) in DMF at room temperature can lead to high yields of the corresponding 2-phthalimido-2H-azirine-2-carboxylate. scispace.com While it is generally expected that iodo-derivatives would be more reactive towards halide displacement, their lower stability can result in moderate yields of the substitution product. scispace.com Dehalogenation can also be achieved using reducing agents like sodium borohydride (B1222165) or tributyltin hydride, yielding the corresponding 3-phenyl-2H-azirine-2-carboxylates, albeit sometimes in low to moderate yields due to competitive side reactions. core.ac.uk

The table below summarizes representative halide displacement reactions on the 2-halo-2H-azirine core.

| Starting Material (Halo-azirine) | Nucleophile/Reagent | Product | Yield (%) | Reference |

| Ethyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | Potassium phthalimide | Ethyl 3-phenyl-2-phthalimido-2H-azirine-2-carboxylate | 96 | scispace.com |

| Ethyl 2-iodo-3-phenyl-2H-azirine-2-carboxylate | Potassium phthalimide | Ethyl 3-phenyl-2-phthalimido-2H-azirine-2-carboxylate | 35 | scispace.com |

| 2-Bromo-2H-azirine-2-carboxylate | Sodium borohydride | 2H-azirine-2-carboxylate | 30-37 | core.ac.uk |

| 2-Iodo-2H-azirine-2-carboxylate | Sodium borohydride | 2H-azirine-2-carboxylate | 17 | core.ac.uk |

| 2-Bromo-2H-azirine | Water | 2-Hydroxy-2H-azirine | - | scispace.com |

This table is interactive. Click on the headers to sort the data.

Ring-Opening Reaction Mechanisms

The high ring strain of the 2H-azirine system, calculated to be between 44.6-48 kcal/mol, makes it susceptible to various ring-opening reactions. chemrxiv.org These reactions can be initiated thermally, photochemically, or through catalysis, leading to cleavage of the C-C, C=N, or N-C bonds.

Formal Cleavage Across the C-C Bond

Cleavage of the C2-C3 single bond in 2H-azirines is a well-established photochemical process that leads to the formation of a highly reactive 1,3-dipole known as a nitrile ylide. conicet.gov.ardntb.gov.ua This ring-opening is a key step in many synthetic applications of azirines. While thermal C-C bond cleavage requires a high energy barrier (over 50.0 kcal/mol), metal-catalyzed pathways can achieve this transformation under milder conditions. researchgate.net For example, a ruthenium-catalyzed [3+2+2] cycloaddition of 2H-azirines with diynes proceeds through C-C bond cleavage at room temperature. researchgate.net

In an unusual oxidative cyclodimerization reaction of 2H-azirine-2-carboxylates heated with triethylamine (B128534), one molecule of the azirine undergoes formal cleavage across the C-C bond while a second molecule is cleaved across the C=N bond to form pyrimidine-4,6-dicarboxylates. mdpi.com

Formal Cleavage Across the C=N Bond

While less common than C-C bond cleavage, the scission of the C=N double bond is also a documented reaction pathway. As mentioned, the oxidative cyclodimerization of 2H-azirine-2-carboxylates involves one molecule undergoing C=N bond cleavage. mdpi.com This process contributes to the formation of a pyrimidine (B1678525) ring system, highlighting a unique reactivity pattern where two azirine molecules react via different ring-opening mechanisms. mdpi.com

N-C2 and N-C3 Bond Cleavage Pathways

Cleavage of the nitrogen-carbon bonds (N-C2 and N-C3) represents another significant reactive pathway for the azirine ring. The formal N-C single bond (N-C2) is noted to be consistently long, around 1.57 Å, which may contribute to its propensity for cleavage. nih.gov

Photochemical excitation can lead to the cleavage of the C-N bond. conicet.gov.arnih.gov For methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate, broadband UV irradiation leads to both C-C and C-N bond cleavages, with the C-N pathway being the most efficient channel. conicet.gov.arnih.gov The presence of two electron-withdrawing groups (a methoxycarbonyl group and a chlorine atom) is suggested to facilitate intersystem crossing to a triplet state where C-N bond cleavage occurs. conicet.gov.arnih.gov Theoretical studies on 2-formyl-2H-azirine suggest that a carbonyl n → π* transition can induce a C-N single bond cleavage, yielding a β-formylvinylnitrene. dntb.gov.ua Furthermore, copper-catalyzed [2+3] pyrroline (B1223166) annulation reactions using 3-aryl-2H-azirines proceed via cleavage of the N1-C2 azirine bond. nih.gov

Formation of Nitrile Ylide Intermediates

The photochemical ring-opening of 2H-azirines is a classic and reliable method for generating nitrile ylide intermediates. wikipedia.orgnih.gov Nitrile ylides are versatile 1,3-dipoles that are generally not isolable but can be trapped in situ. wikipedia.org Upon irradiation, the C-C bond of the azirine ring cleaves to form the nitrile ylide, which possesses a bent, allene-like geometry. wikipedia.orgosti.gov These intermediates are crucial in a variety of synthetic transformations, most notably 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov The generation of nitrile ylides from azirines allows for the construction of various five-membered heterocyclic rings, such as pyrrolines, when reacted with suitable dipolarophiles like electron-deficient alkenes. wikipedia.org

Cycloaddition Reactions

2H-azirines, particularly those activated by electron-withdrawing groups like carboxylates, are effective partners in cycloaddition reactions. nih.gov These reactions can proceed with or without the opening of the azirine ring.

In Diels-Alder reactions, 2H-azirine-3-carboxylates act as aza-dienophiles, reacting with dienes to form bicyclic and tricyclic aziridines with high regio- and stereoselectivity. nih.govresearchgate.net

More commonly, the azirine ring opens to a nitrile ylide intermediate which then undergoes a [3+2] cycloaddition. nih.gov These reactions can be promoted photochemically or through catalysis. nih.govrsc.org For example, visible-light-driven photocatalysis can facilitate the [3+2] cycloaddition of aziridines (as masked ylides) with various dipolarophiles. rsc.org Similarly, copper-catalyzed reactions of 3-aryl-2H-azirines with six-membered cyclic enols proceed as a formal (3+2) cycloaddition to yield complex fused pyrrole (B145914) systems. nih.gov

A visible light-driven [3+3] annulation reaction has also been described between 2H-azirines and Huisgen zwitterions, which are generated in situ. This process affords polysubstituted dihydro-1,2,4-triazines in good yields. rsc.org

The table below provides an overview of cycloaddition reactions involving the 2H-azirine core.

| Reaction Type | Azirine Reactant | Reaction Partner | Product Type | Catalyst/Conditions | Reference |

| Aza-Diels-Alder | 2H-Azirine-3-carboxylate | Dienes | Bicyclic/Tricyclic Aziridines | Thermal | nih.gov |

| [3+2] Cycloaddition | 2H-Azirine (via Nitrile Ylide) | Electron-deficient Alkenes | Pyrrolines | Photochemical | wikipedia.org |

| [3+2] Cycloaddition | 3-Aryl-2H-azirine | Cyclic Enols | Pyrrolo-fused heterocycles | Cu(I) or Cu(II) | nih.gov |

| [3+3] Annulation | 2H-Azirine | Huisgen Zwitterion | Dihydro-1,2,4-triazines | Visible Light (Blue LED) | rsc.org |

| Diels-Alder | Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan (B31954) | Aziridine cycloadduct | Thermal | researchgate.net |

This table is interactive. Click on the headers to sort the data.

1,3-Dipolar Cycloadditions via Azomethine Ylide Generation

A cornerstone of 2H-azirine chemistry is their ability to undergo ring-opening to form azomethine ylides. These nitrogen-based 1,3-dipoles are powerful intermediates for the construction of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. nih.govwikipedia.org The generation of an azomethine ylide from an azirine precursor can be achieved either thermally or photochemically, involving the cleavage of the C-C single bond of the strained ring. wikipedia.orgmsu.edu

Once generated, the azomethine ylide can be trapped in situ by a variety of dipolarophiles, including alkenes and alkynes, to afford pyrrolidine (B122466) or pyrroline derivatives, respectively. wikipedia.org This reaction is a concerted, suprafacial process that allows for a high degree of stereocontrol, potentially creating up to four new contiguous stereocenters. wikipedia.orgnih.gov For instance, the thermolysis of a related compound, dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate, was found to generate an azomethine ylide which was subsequently trapped by a carbonyl compound to yield an oxazolidine (B1195125) derivative. nih.gov While this demonstrates the principle, specific studies detailing the generation and trapping of the azomethine ylide from dimethyl 2H-azirine-2,3-dicarboxylate are not extensively documented in the surveyed literature.

Diels-Alder Reactions as Aza Dienophiles

The electron-deficient C=N double bond in 2H-azirines bearing electron-withdrawing substituents, such as dimethyl 2H-azirine-2,3-dicarboxylate, allows them to function effectively as heterodienophiles in [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. nih.gov This reactivity provides a direct route to highly functionalized aziridine-fused tetrahydropyridine (B1245486) systems.

The utility of 2H-azirine carboxylates as dienophiles has been demonstrated in reactions with various electron-rich dienes. Studies on compounds structurally similar to dimethyl 2H-azirine-2,3-dicarboxylate provide insight into this reactivity.

For example, the reaction of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with furan proceeds via a Diels-Alder cycloaddition to furnish the corresponding aziridine-fused cycloadduct. researchgate.netrsc.org Similarly, benzyl (B1604629) 2H-azirine-3-carboxylate also reacts with furan to yield the expected [4+2] adduct. researchgate.netrsc.org

1,3-Diphenylisobenzofuran is another highly reactive diene that readily participates in these cycloadditions. Its reaction with methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has been shown to produce two isomeric 1:1 adducts. researchgate.netrsc.org

Table 1: Examples of Diels-Alder Reactions with 2H-Azirine Carboxylates

| 2H-Azirine Reactant | Diene | Product Type |

| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | Aziridine-fused cycloadduct |

| Benzyl 2H-azirine-3-carboxylate | Furan | Aziridine-fused cycloadduct |

| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | 1,3-Diphenylisobenzofuran | endo and exo 1:1 cycloadducts |

The Diels-Alder reaction is renowned for its high degree of regio- and stereoselectivity. youtube.commasterorganicchemistry.com In the context of 2H-azirine dienophiles, the stereochemical outcome of the cycloaddition is a critical aspect.

The reaction between methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate and 1,3-diphenylisobenzofuran yields both the kinetically favored endo and the thermodynamically favored exo cycloadducts. researchgate.netrsc.org The initially formed endo isomer can be converted to the more stable exo isomer upon heating. researchgate.netrsc.org

Interestingly, the reaction of the same azirine with furan is an exception, leading selectively to the exo-cycloadduct. researchgate.netrsc.org This highlights that the nature of the diene plays a crucial role in directing the stereochemical pathway of the cycloaddition. Furthermore, studies involving chiral 2H-azirines have demonstrated that Lewis acid catalysis can induce high diastereoselectivity in aza-Diels-Alder reactions, achieving diastereomeric excesses of up to 97%. nih.gov

(3+2)-Cycloaddition with Isocyanides

While 2H-azirines are known to participate in various cycloaddition pathways, their specific [3+2]-cycloaddition with isocyanides is not a well-documented transformation in the reviewed literature. Research has explored the reaction of in situ generated 2H-azirines with isocyanates, which proceeds through a formal [3+2] cycloaddition involving an intermediate aza-allenyl diradical, but this represents a different class of reactant and mechanism. nih.gov A study attempting a base-catalyzed (3+2)-cycloaddition of an isocyanide to a 2H-azirine-2-carboxylate did not yield the expected product, instead resulting in an oxidative cyclodimerization of the azirine starting material.

Visible Light-Promoted (3+2)-Cycloaddition with Enones

A modern and efficient approach for the synthesis of Δ1-pyrrolines involves the formal (3+2)-cycloaddition of 2H-azirines with enones, promoted by visible light. nih.gov This photocatalytic method offers a green and rapid pathway to valuable N-heterocycles. nih.gov

The reaction proceeds under continuous flow conditions, requiring only 30 minutes of residence time. nih.gov This method has been successfully applied to a range of 2H-azirines and enones, affording trisubstituted Δ1-pyrrolines in good yields and with moderate diastereoselectivity. nih.gov When chalcones are used as the enone component, the reaction can proceed as a cycloaddition-oxidation sequence to furnish tetrasubstituted pyrroles. nih.gov

Table 2: Visible Light-Promoted (3+2)-Cycloaddition of 2H-Azirines with Enones

| Entry | 2H-Azirine Substituent (R1) | Enone Substituents (R2, R3) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 4-MeO-C6H4, Phenyl | 93 | 7:3 |

| 2 | Phenyl | 4-F-C6H4, Phenyl | 81 | 6:4 |

| 3 | Phenyl | 4-Cl-C6H4, Phenyl | 75 | 6:4 |

| 4 | Phenyl | 4-Br-C6H4, Phenyl | 69 | 6:4 |

| 5 | 4-MeO-C6H4 | Phenyl, Phenyl | 85 | 6:4 |

| 6 | 4-F-C6H4 | Phenyl, Phenyl | 72 | 6:4 |

| 7 | 4-Cl-C6H4 | Phenyl, Phenyl | 68 | 6:4 |

Data sourced from a study on the visible-light promoted synthesis of Δ1-pyrrolines. nih.gov The specific substrate is dimethyl 2H-azirine-2,3-dicarboxylate is not explicitly mentioned but the reaction is general for various 2H-azirines.

Advanced Reactions and Transformations Involving Dimethyl 2h Azirine 2,3 Dicarboxylate

Oxidative Cyclodimerization Processes

A notable reaction of 2H-azirine-2-carboxylates is their oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates. This transformation involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another.

Heating 2H-azirine-2-carboxylates with triethylamine (B128534) in the presence of air leads to an unprecedented oxidative cyclodimerization, yielding pyrimidine-4,6-dicarboxylates. The reaction mechanism, supported by experimental studies and DFT calculations, involves several key steps. Initially, triethylamine is slowly oxidized by air to produce N,N-diethylhydroxylamine in very low concentrations. This hydroxylamine (B1172632) then acts as a nucleophile, adding to an azirine molecule to form an (aminooxy)aziridine intermediate. This intermediate subsequently generates an azomethine ylide, which undergoes a 1,3-dipolar cycloaddition with a second azirine molecule to form the pyrimidine (B1678525) product.

A variety of pyrimidine-4,6-dicarboxylates have been synthesized using this method, with yields influenced by the specific substituents on the azirine ring.

Table 1: Synthesis of Pyrimidine-4,6-dicarboxylates via Triethylamine-Promoted Oxidative Cyclodimerization | Product

Transformations of Halo-substituted Dimethyl 2H-Azirine-2,3-dicarboxylates

Synthesis of α-Diimines via Aziridine (B145994) Ring Opening

The ring-opening of 2H-azirines can lead to the formation of 2-azabuta-1,3-dienes, which are structural analogs of α-diimines. This transformation often proceeds through the generation of an intermediate azirinium ylide. When 2H-azirines, particularly those with aryl substituents, are treated with rhodium (II) catalysts in the presence of diazo compounds, they form strained azirinium ylides. nih.govresearchgate.net These ylides can undergo an irreversible ring-opening across the N-C2 bond to yield 2-azabuta-1,3-dienes. nih.gov In some cases, these dienes can further cyclize to form other heterocyclic systems, such as 2H-1,4-oxazines. nih.gov The reaction pathway is influenced by steric factors; significant steric shielding of the nitrogen atom in the intermediate can favor the formation of 2-azabuta-1,3-dienes. nih.gov

Table 1: Ring Opening of Substituted 2H-Azirines to 2-Azabuta-1,3-dienes

| 2H-Azirine Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Aryl-2H-azirines | Diazo esters | Dirhodium tetraacetate | 2-Azabuta-1,3-diene derivatives | researchgate.net |

| 2,3-Diaryl-2H-azirines | α-Diazo-α-phenylacetone | Rh(II) | 2-Azabuta-1,3-dienes | nih.gov |

| 2,2,3-Triaryl-2H-azirines | 3-Diazoacetylacetone | Rh(II) | 2-Azabuta-1,3-dienes | nih.gov |

Formation of 3-Oxazoline Derivatives

While the direct synthesis of 3-oxazoline derivatives from dimethyl 2H-azirine-2,3-dicarboxylate is not extensively documented, the isomerization of azirine systems to other five-membered heterocycles like oxazoles is a well-known process. nih.govresearchgate.net The formation of oxazoline (B21484) structures can be achieved through the acid-catalyzed isomerization of related azetidine (B1206935) compounds, highlighting a potential, albeit indirect, synthetic route. nih.gov For instance, 3-amido-2-phenyl azetidines have been shown to isomerize into 2-oxazolines in the presence of a copper(II) triflate catalyst. nih.gov Given that 2H-azirines can react with carboxylic acids to form N-acyl derivatives, which are structurally related to the amides used in azetidine isomerization, a similar pathway could be envisioned, although specific studies on dimethyl 2H-azirine-2,3-dicarboxylate are needed. uzh.ch

Photochemical Rearrangements and Intermolecular Reactions

Photolysis of 2H-azirines is a highly efficient method for generating reactive intermediates, such as nitrile ylides, which can undergo a variety of subsequent transformations. wikipedia.org

Generation of Azirinium Ylides and Subsequent Transformations

Azirinium ylides are key intermediates derived from 2H-azirines. One common method for their generation involves the reaction of 2H-azirines with carbenoids, such as those produced from the dirhodium tetraacetate-catalyzed decomposition of diazo esters. researchgate.net These strained azomethine ylides are transient species. nih.gov Their fate depends on the substitution pattern of the azirine and the reaction conditions. One pathway is the isomerization into 2-azabuta-1,3-diene derivatives. researchgate.net Alternatively, these ylides can be trapped by dipolarophiles. For example, azirinium difluoromethanides, formed from the reaction of 3-aryl-2H-azirines with difluorocarbene, undergo 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (B1228247) to yield fluorinated azirinopyrrole derivatives. researchgate.net

Table 2: Transformations via Azirinium Ylides

| 2H-Azirine Reactant | Reagent | Catalyst | Intermediate | Subsequent Product(s) | Reference |

|---|---|---|---|---|---|

| 3-Aryl-2H-azirines | Diazo esters | Rh₂(OAc)₄ | Azirinium ylide | 2-Azabuta-1,3-dienes, 3,4-Dihydro-2H-pyrroles | researchgate.net |

| 2,3-Di- and 2,2,3-Triaryl-2H-azirines | α-Diazoketones | Rh(II) | Azirinium ylide | 2-Azabuta-1,3-dienes, 2H-1,4-Oxazines | nih.gov |

| 3-Aryl-2H-azirines | Difluorocarbene | None | Azirinium difluoromethanide | Fluorinated azirinopyrrole derivatives (with DMAD) | researchgate.net |

Photochemical Isomerization to Oxazole (B20620) Derivatives

The photochemical rearrangement of 2H-azirines into oxazole derivatives is a significant transformation. researchgate.net This process is often initiated by UV irradiation, which causes the cleavage of the weakest bond in the strained azirine ring. wikipedia.orgresearchgate.net The generally accepted mechanism involves the photoisomerization of the 2H-azirine to a transient nitrile ylide intermediate. researchgate.netnih.gov This highly reactive 1,3-dipole then undergoes electrocyclization to form the more stable five-membered oxazole ring. nih.gov For instance, the isomerization of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides at elevated temperatures can lead to the formation of nitrile ylides, which subsequently cyclize to yield oxazole-4-carboxylic acid derivatives after hydrolysis. nih.govbeilstein-journals.org This reaction showcases the utility of azirines as precursors for oxazoles, which are valuable structures in medicinal chemistry. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Dimethyl 2H-azirine-2,3-dicarboxylate |

| α-Diimines |

| 2-Azabuta-1,3-dienes |

| 3-Oxazoline |

| Azirinium ylides |

| Oxazole |

| 2H-1,4-oxazines |

| Diazo esters |

| Dirhodium tetraacetate |

| α-Diazo-α-phenylacetone |

| 3-Diazoacetylacetone |

| Azetidines |

| Copper(II) triflate |

| Carboxylic acids |

| Carbenoids |

| Azirinium difluoromethanides |

| Difluorocarbene |

| Dimethyl acetylenedicarboxylate |

| 3,4-Dihydro-2H-pyrroles |

| Nitrile ylides |

| 3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides |

Computational and Theoretical Investigations of Dimethyl 2h Azirine 2,3 Dicarboxylate Chemistry

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental to the theoretical exploration of dimethyl 2H-azirine-2,3-dicarboxylate and related compounds. These methodologies allow for the detailed simulation of molecular structures, properties, and reaction pathways at the electronic level.

Density Functional Theory (DFT) has become a primary method for investigating the reaction mechanisms of 2H-azirine derivatives due to its balance of computational cost and accuracy. Studies have successfully employed DFT to unravel complex reaction pathways. For instance, the mechanism of an unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates into pyrimidine-4,6-dicarboxylates has been elucidated using DFT calculations. mdpi.com

In this specific study, the key stages of the pyrimidine (B1678525) formation were modeled using the rwb97xd functional with the 6-311+g(d,p) basis set, incorporating a Polarizable Continuum Model (PCM) to simulate the acetonitrile (B52724) solvent environment at a temperature of 343 K. mdpi.com The calculations were crucial in identifying the plausible sequence of events, which includes the nucleophilic addition of N,N-diethylhydroxylamine to the azirine, the formation of an (aminooxy)aziridine, the subsequent generation of an azomethine ylide, and its 1,3-dipolar cycloaddition to a second azirine molecule. mdpi.com These DFT studies confirmed that the reaction proceeds through a series of well-defined intermediates and transition states, providing a detailed mechanistic picture that aligns with experimental observations. mdpi.com

Computational analysis is critical for understanding the various isomerization pathways available to 2H-azirines. One of the primary synthetic routes to the azirine core involves the catalyzed isomerization of isoxazoles. nih.govbeilstein-journals.orgresearchgate.net DFT calculations have been used to discuss the mechanism of these isomerizations, suggesting the formation of an isoxazole-metal complex that facilitates the cleavage of the N–O bond, leading to the formation of the 2H-azirine ring. nih.gov

Furthermore, computational studies explore the transformations of the azirine ring itself. At elevated temperatures, for example, certain 2H-azirine-2,2-dicarboxylates can undergo ring-opening to form a nitrile ylide intermediate. beilstein-journals.org This highly reactive intermediate can then cyclize to form an oxazole (B20620) derivative, representing a significant isomerization pathway for the initial azirine structure. beilstein-journals.org The high ring strain of 2H-azirine-2-carboxylates, calculated to be between 44.6 and 48 kcal/mol, is a key thermodynamic factor driving these transformations. chemrxiv.org

Energy Landscape Analysis of Transformations

Analyzing the potential energy surface provides a quantitative understanding of chemical reactions, detailing the energy changes as reactants transform into products. This analysis is key to predicting reaction outcomes and understanding reactivity.

A central goal of computational studies is the characterization of transient species—transition states and intermediates—that define a reaction pathway. In the DFT-studied oxidative cyclodimerization of 2H-azirine-2-carboxylates, key intermediates such as an (aminooxy)aziridine derivative and an azomethine ylide were computationally identified and characterized. mdpi.com

In other transformations, such as the copper hydride-catalyzed kinetic resolution of 2H-azirines, the focus is on the diastereomeric transition states. chemrxiv.orgchemrxiv.org The difference in the Gibbs free energy of activation (ΔΔG‡) between these transition states determines the enantioselectivity of the reaction. chemrxiv.orgchemrxiv.org A linear free energy relationship has been observed in these systems, linking the electronic properties of substituents to the energy of the transition states. chemrxiv.orgchemrxiv.org Another critical intermediate, the nitrile ylide, has been identified in the thermal isomerization of substituted azirines at higher temperatures. beilstein-journals.org

Table 1: Key Intermediates in Dimethyl 2H-Azirine-2,3-dicarboxylate Transformations

| Intermediate | Preceding Species | Subsequent Transformation | Computational Method | Reference |

|---|---|---|---|---|

| (Aminooxy)aziridine | 2H-Azirine-2-carboxylate, N,N-diethylhydroxylamine | Generation of Azomethine Ylide | DFT | mdpi.com |

| Azomethine Ylide | (Aminooxy)aziridine | 1,3-Dipolar Cycloaddition | DFT | mdpi.com |

| Nitrile Ylide | 2H-Azirine-2,2-dicarboxylate | Cyclization to Oxazole | Inferred from thermal studies | beilstein-journals.org |

Computational chemistry provides powerful tools to assess whether a proposed reaction is likely to occur under specific conditions. By calculating the energies of reactants, products, and transition states, both the thermodynamic driving force (e.g., reaction free energy, ΔG) and the kinetic barriers (e.g., activation energy, Eₐ or ΔG‡) can be determined.

The high reactivity of 2H-azirines is directly linked to their significant ring strain energy, calculated to be 44.6-48 kcal/mol, which provides a strong thermodynamic driving force for ring-opening reactions. chemrxiv.org In the study of the reductive kinetic resolution of 2H-azirines, a Hammett study revealed a linear free energy relationship between the ΔΔG‡ of diastereomeric transition states and substituent electronic parameters, quantitatively demonstrating the kinetic feasibility and predictability of the asymmetric induction. chemrxiv.orgchemrxiv.org For the synthesis of a related chromene dicarboxylate, computational and experimental studies determined specific activation parameters, showing that such analysis can pinpoint the rate-determining step of a reaction mechanism. rsc.org While specific values for dimethyl 2H-azirine-2,3-dicarboxylate are not detailed in the searched literature, the principles remain the same, and representative data from similar systems highlight the insights gained.

Table 2: Representative Activation Parameters in Heterocyclic Synthesis (Note: These values are for the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate and serve as an illustrative example of data obtained from combined computational and experimental kinetic studies.)

| Parameter | Value | Unit | Significance | Reference |

|---|---|---|---|---|

| Activation Energy (Eₐ) | 61.30 | kJ mol⁻¹ | Minimum energy required to initiate the reaction. | rsc.org |

| Activation Enthalpy (ΔH‡) | 58.88 ± 2.34 | kJ mol⁻¹ | Heat absorbed or released in forming the transition state. | rsc.org |

| Activation Entropy (ΔS‡) | -67.09 ± 7.96 | J mol⁻¹ K⁻¹ | Change in disorder in forming the transition state. | rsc.org |

Synthetic Applications and Strategic Utility of Dimethyl 2h Azirine 2,3 Dicarboxylate

Versatile Building Block for Heterocyclic Scaffolds

The inherent ring strain and the presence of both a C=N double bond and ester functionalities make dimethyl 2H-azirine-2,3-dicarboxylate an excellent substrate for a variety of cycloaddition and ring-transformation reactions. These reactions provide efficient pathways to a diverse range of nitrogen-containing heterocyclic compounds.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct reactions of dimethyl 2H-azirine-2,3-dicarboxylate leading to pyrimidines are not extensively documented, the broader class of 2H-azirines serves as a valuable precursor for pyrimidine synthesis through various synthetic strategies. Pyrimidine derivatives are of great interest due to their wide-ranging biological activities. orientjchem.orgajrconline.org The synthesis of pyrimidines often involves the condensation of a three-carbon component with a source of two nitrogen atoms, such as guanidine (B92328) or urea. seattleu.edu In this context, the azirine ring can be envisioned as a masked three-carbon synthon that, upon ring opening and subsequent rearrangement or reaction with suitable reagents, can participate in the formation of the pyrimidine core. For instance, the reaction of related 3-amino-2H-azirines can serve as building blocks in heterocyclic synthesis. nih.gov

| Reactants | Conditions | Product | Reference |

| Aryl aldehydes, Ethyl cyanoacetate, Guanidine hydrochloride/Urea | Basic catalysis | Pyrimidine derivatives | seattleu.edu |

| Thiobarbituric acid, Malononitrile, p-Chlorobenzaldehyde | Nanostructure catalysts (Fe3O4, ZnO, or Mn3O4) | Pyrano[2,3-d]pyrimidine derivatives | nih.gov |

Construction of Pyrrole (B145914) and Pyrroline (B1223166) Systems

Dimethyl 2H-azirine-2,3-dicarboxylate and its derivatives are effective precursors for the synthesis of pyrrole and pyrroline ring systems. These five-membered nitrogen heterocycles are prevalent in natural products and pharmaceuticals. One common strategy involves the reaction of 2H-azirines with enamines or enolates. For example, the reaction between a 2H-azirine and an enamine can lead to the formation of dihydropyrroles, which can then be aromatized to the corresponding pyrrole.

A visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones has been developed to produce Δ1-pyrrolines. nih.gov This method allows for the synthesis of trisubstituted Δ1-pyrrolines in good yields. nih.gov Furthermore, when chalcones are used as the starting material, a photocatalyzed cycloaddition-oxidation sequence can lead to the formation of tetrasubstituted pyrroles. nih.gov The catalytic ring expansion of azirines in the presence of 1,3-diketones also provides a pathway to pyrrole-containing hybrids. researchgate.net

| Reactants | Reaction Type | Product | Key Features | Reference |

| 2H-Azirines, Enones | Visible-light-promoted (3+2)-cycloaddition | Δ1-Pyrrolines | Continuous flow, good yields, diastereoselectivity. | nih.gov |

| 2H-Azirines, Chalcones | Photocatalyzed cycloaddition-oxidation | Tetrasubstituted pyrroles | One-pot synthesis. | nih.gov |

| 2H-Azirines, Enamines | Cycloaddition | Dihydropyrroles/Pyrroles | General synthesis of 1H-pyrrole-2-carboxylic acid derivatives. | |

| Azirinyl(isoxazolyl)ketones, 1,3-Diketones | Catalytic ring expansion | Pyrrole- and isoxazole-containing hybrids | Formation of diverse functionalized heterocyclic hybrids. | researchgate.net |

Generation of Aziridines and Complex Bicyclic/Tricyclic Aziridine (B145994) Frameworks

The C=N bond in 2H-azirines can act as a dienophile in Diels-Alder reactions, leading to the formation of aziridine-containing bicyclic and tricyclic frameworks. While 2H-azirines are generally poor dienophiles, the presence of electron-withdrawing groups, such as in dimethyl 2H-azirine-2,3-dicarboxylate, enhances their reactivity. nih.gov These aza-Diels-Alder reactions with dienes are often highly regio- and stereoselective, typically proceeding via an endo-addition of the azirine to the diene. nih.gov This methodology has been successfully applied to the asymmetric synthesis of enantiomerically pure bicyclic and tricyclic aziridine carboxylates. nih.govnih.gov

The high reactivity of the strained 2H-azirine ring allows it to act as a versatile synthetic intermediate for various classes of organic compounds. skbu.ac.in

| Reactants | Reaction Type | Product | Key Features | Reference |

| 2-Substituted 2H-azirine-3-carboxylates, Dienes | Aza-Diels-Alder reaction | Bicyclic and tricyclic aziridines | Enantiomerically pure products, good yields. | nih.govnih.gov |

Access to Oxazole (B20620) and Quinoxaline (B1680401) Derivatives

The chemistry of 2H-azirines can be extended to the synthesis of other heterocyclic systems like oxazoles and quinoxalines. For instance, the isomerization of isoxazoles is a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.orgnih.gov This relationship suggests that the reverse transformation, or related rearrangements, could provide a route from azirines to oxazole-type structures.

The synthesis of quinoxaline derivatives from precursors that could potentially be derived from dimethyl 2H-azirine-2,3-dicarboxylate has also been explored. For example, quinoxaline-2,3-dicarboxylic acid anhydride (B1165640) reacts with various nucleophiles to form substituted quinoxalines and related fused heterocyclic systems like pyrrolo[3,4-b]quinoxalines. researchgate.net

Precursors for Advanced Organic Molecules

Beyond its utility in constructing heterocyclic rings, dimethyl 2H-azirine-2,3-dicarboxylate serves as a valuable starting material for the synthesis of more complex and functionally rich organic molecules, most notably non-proteinogenic amino acids.

Role in the Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not found in the genetic code, are of significant interest in medicinal chemistry and chemical biology. wikipedia.org Dimethyl 2H-azirine-2,3-dicarboxylate and related compounds can be considered as constrained α-amino acid precursors. The controlled ring-opening of the azirine ring can lead to the formation of various substituted α-amino acids that are not readily accessible through other synthetic routes. The development of new methods for the enantioselective synthesis of these unnatural amino acids is an active area of research. researchgate.net While direct C-H functionalization of proteinogenic amino acids is a common approach, the use of strained ring systems like azirines offers a complementary strategy. nih.gov

Development of Polyfunctionalized Organic Scaffolds

Dimethyl 2H-azirine-2,3-dicarboxylate and its derivatives are valuable precursors for creating diverse and complex organic structures. The high ring strain of the 2H-azirine system makes it a reactive intermediate that can participate in various chemical transformations, leading to the formation of larger, more functionalized molecules. skbu.ac.in

One of the key synthetic strategies involves the isomerization of isoxazoles to form 2H-azirines. beilstein-journals.org For instance, the catalytic isomerization of 5-chloroisoxazoles can generate azirine-2-carbonyl chlorides, which are readily converted into a range of azirine-2-carboxylic acid derivatives through reactions with nucleophiles. beilstein-journals.orgnih.gov This methodology provides access to a wide array of 2,2-bifunctionalized azirines. nih.govresearchgate.net

A notable application is the use of 3-aryl-2H-azirines in [2+3] pyrroline annulation with six-membered non-aromatic enols. This reaction, catalyzed by copper(I) and copper(II) compounds, proceeds via a formal (3+2) cycloaddition, involving the cleavage of the N1-C2 bond of the azirine. This method has been successfully employed to synthesize complex heterocyclic systems such as pyrrolo[3,2-c]quinolone, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole derivatives in good to excellent yields. nih.gov

The reaction's scope has been demonstrated with various hydroxyquinolones and 3-(p-tolyl)-2H-azirine, showing low sensitivity to the electronic effects of the aryl substituent on the enol. The versatility of this approach is further highlighted by the successful synthesis of an annulation product from a quinolone bearing a 2-thienyl substituent. nih.gov

Below is a table summarizing the synthesis of polyfunctionalized scaffolds using a 2H-azirine derivative.

| Entry | Enol Derivative | Azirine Derivative | Catalyst | Product Scaffold | Yield (%) |

| 1 | Hydroxyquinolone | 3-(p-tolyl)-2H-azirine | Cu(OAc)₂ | Pyrrolo[3,2-c]quinolone | 92 |

| 2 | 2H-Chromen-2-one derivative | 3-Aryl-2H-azirine | Cu(I) salt | Chromeno[3,4-b]pyrrole | Good |

| 3 | 1H-Phenalen-1-one derivative | 3-Aryl-2H-azirine | Cu(I) salt | Naphtho[1,8-ef]indole | Good |

This table is a representation of data found in the cited research. nih.gov

Utility in Asymmetric Synthesis as Chiral Dienophiles

While 2H-azirines are generally considered poor dienophiles that react only with highly reactive dienes, the introduction of a carboxylate group at the 3-position significantly enhances their reactivity in Diels-Alder reactions. nih.gov Specifically, 2H-azirine-3-carboxylates have proven to be effective aza dienophiles, participating in highly regio- and stereoselective cycloaddition reactions. nih.gov

A significant breakthrough in this area was the development of the first asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates. This was achieved through the dehydrochlorination of chiral methyl 2-chloroaziridine-2-carboxylates, yielding enantiopure 2H-azirine-3-carboxylates. These chiral dienophiles readily undergo aza Diels-Alder reactions with various dienes to produce enantiomerically pure bicyclic and tricyclic aziridines in good yields. nih.govnih.gov

The stereochemistry of these cycloadditions is typically consistent with an endo addition of the azirine to the diene. nih.gov For example, the reaction of ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate with cyclopentadiene (B3395910) yields the cycloadduct in good yield with high stereoselectivity, resulting from the addition of the diene to the less hindered face of the azirine. researchgate.net However, the stereochemical outcome can be influenced by the diene, as an exo cycloaddition was observed with 1,3-diphenylisobenzofuran. researchgate.net

The following table presents examples of Diels-Alder reactions with a 2H-azirine-3-carboxylate derivative.

| Entry | Diene | Azirine Derivative | Stereochemistry | Product | Yield (%) |

| 1 | Cyclopentadiene | Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate | Endo | Bicyclic Aziridine | 94 |

| 2 | 1,3-Diphenylisobenzofuran | Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate | Exo | Tricyclic Aziridine | 58 |

| 3 | Danishefsky's diene | 2-Substituted 2H-azirine-3-carboxylate | Endo | Bicyclic Aziridine | Good |

This table is a representation of data found in the cited research. nih.govresearchgate.net

Attempts to control the absolute stereochemistry by using chiral auxiliaries on the ester or amide of the azirine were initially unsuccessful. nih.gov However, the use of Lewis acids with unsubstituted chiral aziridines has shown to produce bi- and tricyclic aziridines in good yields and high selectivity. nih.gov This demonstrates the potential for fine-tuning the reaction conditions to achieve desired stereochemical outcomes in the synthesis of complex nitrogen-containing heterocycles.

Future Research Directions for Dimethyl 2h Azirine 2,3 Dicarboxylate

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yields

The synthesis of the 2H-azirine core is a critical first step. While traditional methods like the Neber rearrangement or the thermolysis of vinyl azides are known, recent advancements have focused on catalytic approaches to improve efficiency and selectivity. For dimethyl 2H-azirine-2,3-dicarboxylate, research into novel catalytic systems will be paramount.

A promising avenue lies in the catalytic isomerization of appropriately substituted isoxazoles. For instance, the synthesis of dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate has been achieved through Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate. beilstein-journals.orgresearchgate.netnih.gov Similarly, FeCl₂ has been employed to catalyze the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides to form 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can then be esterified. beilstein-journals.orgnih.govresearchgate.netnih.gov Future studies should investigate a range of Lewis and transition metal catalysts for the synthesis of dimethyl 2H-azirine-2,3-dicarboxylate from a suitable precursor, such as a substituted isoxazole (B147169) or a vinyl azide (B81097) derived from dimethyl acetylenedicarboxylate (B1228247). The goal would be to identify catalysts that not only promote the desired cyclization but also offer high yields and stereoselectivity, if applicable.

| Potential Catalyst | Precursor Type | Anticipated Advantages |

| Rhodium(II) Carboxylates | Substituted Isoxazole | Mild reaction conditions, high efficiency. |

| Iron(II) Chloride | Chloro-substituted Isoxazole | Low cost, environmentally benign. |

| Gold or Silver Catalysts | Substituted Vinyl Azide | High regioselectivity in azide additions. organic-chemistry.org |

| Copper(I) Complexes | Diazo compounds and nitriles | Potential for direct construction of the substituted ring. |

Table 1: Proposed Catalytic Systems for the Synthesis of Dimethyl 2H-Azirine-2,3-dicarboxylate. This table outlines potential catalysts and their corresponding precursors that could be explored for the efficient synthesis of the target compound, based on successful applications with analogous structures.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the electronic structure and reaction mechanisms of dimethyl 2H-azirine-2,3-dicarboxylate is crucial for predicting and controlling its reactivity. The high ring strain and the presence of two carboxylate groups suggest a unique electronic landscape. Advanced spectroscopic techniques, such as matrix-isolation FTIR and time-resolved spectroscopy, coupled with high-level computational studies, will be invaluable.

For instance, computational studies on other 2H-azirines have elucidated the pathways of thermal and photochemical decomposition, revealing the formation of nitrile ylides. nih.gov Similar investigations on dimethyl 2H-azirine-2,3-dicarboxylate would provide critical data on its stability, frontier molecular orbitals, and the energetic barriers for various transformations, such as ring-opening to form a vinylnitrene or a nitrile ylide. This knowledge would be instrumental in designing new reactions and optimizing existing ones.

| Spectroscopic/Computational Method | Research Question | Expected Outcome |

| Matrix-Isolation FTIR | Conformational analysis and photochemistry. | Identification of stable conformers and primary photoproducts. |

| Time-Resolved Spectroscopy | Reaction dynamics of excited states. | Understanding of ultrafast processes following photoexcitation. |

| Density Functional Theory (DFT) | Reaction mechanisms and transition states. | Prediction of reaction pathways and activation energies for various transformations. |

| Natural Bond Orbital (NBO) Analysis | Electronic structure and bonding. | Insight into the distribution of electron density and hyperconjugative interactions. |

Table 2: Proposed Techniques for Mechanistic Studies. This table details advanced methods that could be applied to gain a deeper understanding of the structure and reactivity of dimethyl 2H-azirine-2,3-dicarboxylate.

Expansion of Reaction Scope with Underexplored Reactants and Conditions

The strained C=N bond in 2H-azirines makes them susceptible to attack by a wide range of nucleophiles. Research on methyl 2-aryl-2H-azirine-3-carboxylates has shown that they react with thiols and alcohols to give aziridines, and with amines to yield methyl 3-aminoacrylates. evitachem.com The reactivity of dimethyl 2H-azirine-2,3-dicarboxylate with a diverse array of nucleophiles should be systematically explored. This includes reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles under various conditions.

Furthermore, the dienophilic character of the C=N bond in aza-Diels-Alder reactions is another promising area. While 2H-azirines are generally poor dienophiles, the presence of electron-withdrawing groups, as in dimethyl 2H-azirine-2,3-dicarboxylate, is expected to enhance their reactivity. nih.gov Investigating its cycloaddition reactions with a wide range of dienes could provide access to complex, nitrogen-containing bicyclic and polycyclic structures.

Development of Continuous Flow Methodologies for Synthesis and Transformation

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. The synthesis of some 2H-azirines has already been successfully translated to continuous flow systems, often involving the generation and in-situ reaction of these high-energy intermediates. cdnsciencepub.comthieme-connect.commdpi.com

Developing a continuous flow synthesis for dimethyl 2H-azirine-2,3-dicarboxylate would be a significant step forward. This could involve the flow-through generation of a precursor, such as a vinyl azide, followed by immediate catalytic cyclization to the azirine. Subsequently, this could be telescoped with further transformations, such as nucleophilic additions or cycloadditions, all within a closed-loop system. This approach would not only improve the safety of handling this potentially unstable molecule but also facilitate its production for further synthetic applications.

| Flow Process | Key Advantages | Potential for Telescoping |

| In-situ generation and cyclization | Minimizes handling of energetic intermediates, improves safety. | Yes, with subsequent nucleophilic addition or cycloaddition. |

| Packed-bed reactor with immobilized catalyst | Enhanced catalyst recovery and reuse, simplified purification. | Yes, product stream can be directly fed into the next reaction coil. |

| Microreactor technology | Precise control over reaction time, temperature, and mixing. | Yes, allows for rapid screening and optimization of multi-step sequences. |

Table 3: Potential Continuous Flow Methodologies. This table highlights various continuous flow approaches that could be developed for the synthesis and subsequent reactions of dimethyl 2H-azirine-2,3-dicarboxylate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.